Butanamide, N,N-bis(2-ethylhexyl)-
Overview
Description
. It is a derivative of butanamide, where the hydrogen atoms on the nitrogen are replaced by two 2-ethylhexyl groups. This compound is typically a colorless liquid with a faint odor and is commonly used as a plasticizer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N-bis(2-ethylhexyl)- can be achieved through the reaction of butanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,N-bis(2-ethylhexyl)- involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
Butanamide, N,N-bis(2-ethylhexyl)- has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Mechanism of Action
The mechanism of action of Butanamide, N,N-bis(2-ethylhexyl)- involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets include membrane proteins and lipid molecules, and the pathways involved are related to membrane dynamics and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simpler amide with a similar structure but without the 2-ethylhexyl groups.
N,N-Dimethylethanamide: Another amide with different alkyl groups attached to the nitrogen.
N,N-Diethylbutanamide: Similar structure but with ethyl groups instead of 2-ethylhexyl groups.
Uniqueness
Butanamide, N,N-bis(2-ethylhexyl)- is unique due to its bulky 2-ethylhexyl groups, which impart distinct physical and chemical properties. These groups enhance its solubility in non-polar solvents and its effectiveness as a plasticizer compared to simpler amides .
Properties
IUPAC Name |
N,N-bis(2-ethylhexyl)butanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-6-11-14-18(9-4)16-21(20(22)13-8-3)17-19(10-5)15-12-7-2/h18-19H,6-17H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHLGQVRYKTEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336384 | |
Record name | Butanamide, N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112724-94-4 | |
Record name | Butanamide, N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.